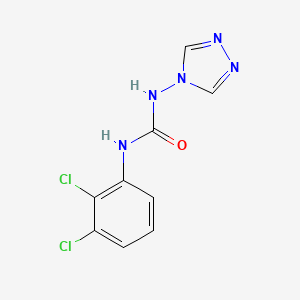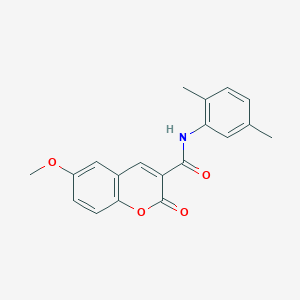![molecular formula C18H20N2O3S B5694699 N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)
N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide, also known as NBDA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thioamide derivative of acetamide and is synthesized through a multi-step process.
作用机制
The mechanism of action of N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide is not fully understood, but it is believed to involve the formation of a complex with the target molecule. In the case of copper ions, this compound forms a complex with the copper ion, which leads to the emission of a fluorescence signal. In the case of cancer cells, this compound is believed to induce apoptosis through the activation of the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is considered to be relatively safe for use in laboratory experiments. However, its effects on biochemical and physiological processes are still being investigated. Studies have shown that this compound can selectively bind to copper ions and induce apoptosis in cancer cells, but its effects on other biological processes are not well understood.
实验室实验的优点和局限性
One of the main advantages of N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide is its selectivity for copper ions and cancer cells. This property makes it a useful tool for the detection of copper ions and the development of anticancer drugs. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in some lab experiments.
未来方向
There are several future directions for the research and development of N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide. One area of interest is the development of this compound-based sensors for the detection of other metal ions. Another area of interest is the investigation of this compound's effects on other biological processes, such as its potential as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its selectivity for copper ions and cancer cells makes it a useful tool for the detection of copper ions and the development of anticancer drugs. However, further studies are needed to fully understand its mechanism of action and its potential applications in other areas of scientific research.
合成方法
The synthesis of N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide involves multiple steps, starting with the reaction of 2-isopropylphenylamine with 4-nitrobenzyl chloride to produce 2-isopropylphenyl-4-nitrobenzylamine. This intermediate is then reacted with thioacetic acid to form this compound. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization.
科学研究应用
N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been found to have potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and emit a fluorescence signal upon binding. This property has been utilized in the development of sensors for the detection of copper ions in biological and environmental samples.
In addition to its use as a fluorescent probe, this compound has also been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells through the activation of the caspase pathway. This property has led to the development of this compound-based anticancer drugs.
属性
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13(2)16-5-3-4-6-17(16)19-18(21)12-24-11-14-7-9-15(10-8-14)20(22)23/h3-10,13H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOCQJDLJPUJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)

![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)



![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)

![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)